N-(3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c1-12(27)24-14-4-2-3-13(9-14)17(28)26-7-5-25(6-8-26)16-10-15(18(19,20)21)22-11-23-16/h2-4,9-11H,5-8H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXQNTFSACGEBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, characterized by the presence of a trifluoromethyl group and a pyrimidine ring. These structural features are crucial for its pharmacological activities.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18F3N5O |
| Molecular Weight | 343.34 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is hypothesized that the compound can bind to various enzymes and receptors, modulating their activity. This modulation can lead to various physiological effects, including anti-inflammatory, analgesic, and potential anti-cancer effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antitumor Activity : Studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions often show enhanced potency against tumor cells due to increased lipophilicity and metabolic stability .
- Anticonvulsant Properties : Research on related piperazine derivatives has indicated anticonvulsant activity in animal models. Compounds with similar structures have been effective in various seizure models, suggesting potential applications in treating epilepsy .
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression. For example, related compounds have been shown to inhibit BCR-ABL kinase activity, which is significant in chronic myeloid leukemia treatment .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value in the low micromolar range, demonstrating significant potency.
Case Study 2: Anticonvulsant Activity
In a study assessing anticonvulsant properties, derivatives were tested in the maximal electroshock (MES) test at doses of 100 mg/kg. The results showed that several trifluoromethyl-substituted compounds provided substantial protection against seizures compared to controls .
Q & A
Q. What are the optimal synthetic routes for N-(3-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)acetamide?
The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the piperazine-carbonyl linkage via reaction of 6-(trifluoromethyl)pyrimidin-4-yl-piperazine with a carbonyl donor (e.g., chloroacetyl chloride) under basic conditions (DMF, 50–60°C, 12–24 hours) .
- Step 2 : Amide coupling of the intermediate with 3-aminophenylacetamide using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane at room temperature . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. How is crystallinity and purity validated for this compound?
- X-ray crystallography determines molecular conformation and hydrogen-bonding patterns, as demonstrated for structurally similar piperazine-carboxamide derivatives (e.g., monoclinic P21/c space group, unit cell parameters a = 9.992 Å, b = 9.978 Å) .
- Thermal analysis (TGA/DSC) confirms thermal stability and absence of solvates. For example, a sharp endothermic peak at 180–200°C indicates melting point consistency .
Q. What in vitro assays are used for initial biological screening?
- Enzyme inhibition : Testing against kinases (e.g., VEGFR3) using fluorescence-based assays (IC50 determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., TNBC cells) at 1–100 µM concentrations .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the piperazine moiety’s affinity .
Advanced Research Questions
Q. How do substituents on the pyrimidine ring influence target selectivity?
- The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, as shown in analogs with >100-fold selectivity for VEGFR3 over other kinases .
- Electron-withdrawing groups (e.g., Cl, CF3) on the pyrimidine ring improve binding to ATP pockets in kinases, while bulky groups (e.g., phenyl) reduce off-target effects .
- Comparative QSAR studies using CoMFA/CoMSIA models highlight the critical role of the 6-CF3 group in modulating steric and electrostatic fields .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) into kinase domains (e.g., TRK family) reveals hydrogen bonds between the acetamide carbonyl and backbone NH of Asp698 .
- MD simulations (AMBER force field) assess stability of the piperazine-pyrimidine core in solvent (e.g., water/octanol systems for logP calculations) .
Q. How can metabolic instability of the acetamide group be addressed?
- Isosteric replacement : Substituting acetamide with sulfonamide or urea groups improves metabolic half-life (e.g., t1/2 increased from 1.2 to 4.5 hours in rat liver microsomes) .
- Prodrug strategies : Masking the acetamide as a tert-butyl carbamate enhances oral bioavailability (e.g., 70% vs. 25% for the parent compound) .
Q. How do crystallographic data resolve contradictions in reported biological activities?
- Discrepancies in IC50 values for similar analogs (e.g., 10 nM vs. 1 µM) are attributed to polymorphism . Single-crystal X-ray data confirm that active conformers adopt a planar piperazine-pyrimidine dihedral angle (<10°), while inactive forms show >30° deviation .
Q. What retrosynthetic approaches prioritize scalability for preclinical studies?
- AI-driven retrosynthesis (e.g., using Template_relevance models) identifies one-step routes via Suzuki coupling of 4-bromoacetamide intermediates with trifluoromethyl-pyrimidine boronic esters (yield: 52–65%) .
- Flow chemistry optimizes exothermic steps (e.g., piperazine acylation) in continuous reactors, reducing reaction time from 24 hours to 2 hours .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
